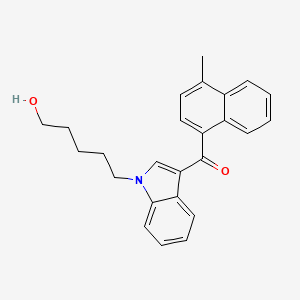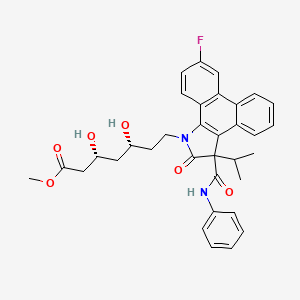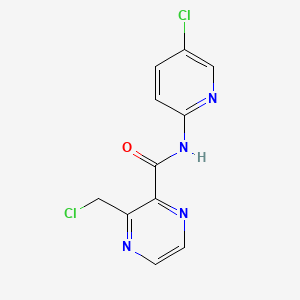
3-(Chloromethyl)-N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)-N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide, hereafter referred to as CMPC, is a recently developed compound that has a wide range of applications in scientific research. CMPC is a member of the pyrazine family of heterocyclic compounds and has a unique chemical structure that provides it with a variety of properties that make it an ideal candidate for many lab experiments. CMPC has the potential to be used in a variety of applications, including biochemistry, medicine, and even environmental studies.
Applications De Recherche Scientifique
Synthesis and Biological Applications of Pyrazine Derivatives
Pyrazine derivatives, including those similar to "3-(Chloromethyl)-N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide," play a significant role in medicinal chemistry due to their broad spectrum of biological activities. These compounds are known for their anticancer, antimicrobial, anti-inflammatory, and antiviral properties among others. The synthesis of pyrazine derivatives often involves multi-component reactions (MCRs), which are atom economical and eco-friendly approaches for creating complex molecules in a single step with higher selectivity (Dar & Shamsuzzaman, 2015).
Heterocyclic N-oxide Derivatives in Organic Synthesis and Drug Applications
Heterocyclic N-oxide derivatives, including pyrazine N-oxides, have been extensively studied for their usefulness as versatile synthetic intermediates and their biological importance. These compounds have shown potential in metal complexes formation, catalyst design, asymmetric catalysis and synthesis, and medicinal applications with some exhibiting potent anticancer and antibacterial activities (Li et al., 2019).
Control Strategies of Pyrazines Generation from Maillard Reaction
In food science, the control of pyrazines generation through the Maillard reaction is significant for enhancing desirable flavors or suppressing unwanted by-products. This aspect of research highlights the importance of understanding pyrazine formation and its manipulation for food quality improvement (Yu et al., 2021).
Antitubercular Activity of Pyrazine Derivatives
The modification of isoniazid structures to include pyrazine derivatives has been explored for antitubercular activity, indicating the potential of these compounds in the development of new treatments for tuberculosis. This research underlines the therapeutic applications of pyrazine derivatives beyond their traditional uses (Asif, 2014).
Patent Trends in Pyrazine Derivatives
The diversity of pharmacological effects of pyrazine derivatives has sparked significant interest in patenting these compounds for various medical applications. This trend underscores the ongoing research and development efforts aimed at exploiting the therapeutic potential of pyrazine derivatives across a wide range of diseases (Ferreira & Kaiser, 2012).
Propriétés
IUPAC Name |
3-(chloromethyl)-N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N4O/c12-5-8-10(15-4-3-14-8)11(18)17-9-2-1-7(13)6-16-9/h1-4,6H,5H2,(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REKILMQTMQTBPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)NC(=O)C2=NC=CN=C2CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747332 |
Source


|
| Record name | 3-(Chloromethyl)-N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide | |
CAS RN |
1122549-47-6 |
Source


|
| Record name | 3-(Chloromethyl)-N-(5-chloro-2-pyridinyl)-2-pyrazinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1122549-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Chloromethyl)-N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-N-[2-chloro-4-[(4-methoxyphenyl)methoxy]-6-methylphenyl]acetamide](/img/structure/B584226.png)
![2-Chloro-4-[(4-methoxyphenyl)methoxy]-6-methylaniline](/img/structure/B584227.png)
![2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxylic acid methyl ester](/img/structure/B584230.png)
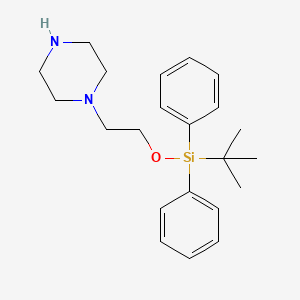
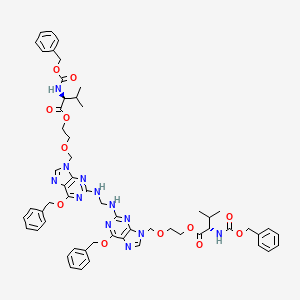
![Bis [2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol]](/img/structure/B584233.png)
![Bis [Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester]](/img/structure/B584234.png)
